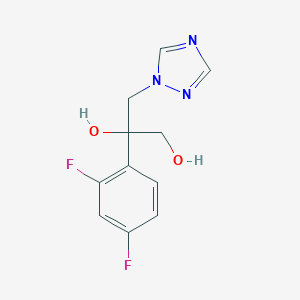

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

Katalognummer B193905

Molekulargewicht: 255.22 g/mol

InChI-Schlüssel: BZYVJTMKMDGJRN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04788190

Procedure details

Heat a solution of 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole (57 g) [prepared as described in Example 2(c) of British patent application No. 2,099,818A, published 15 Dec. 1982] in formic acid (500 mL) at reflux overnight. Remove the solvent in vacuo at 85°. Dilute the residue with ice water (1 liter) and basify carefully with 10% K2CO3 solution. Dilute with MeOH (500 mL) and heat on steam bath (1.5hr). Remove the MeOH in vacuo and extract the remaining aqueous solution with EtOAc (2×500 mL). Wash the EtOAc layer with H2O and dry it oyer MgSO4 and evaporate it to dryness to give 49.7 g of the title compound as a solid, m.p. 130°-132° C.

Quantity

57 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1([CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[CH2:11][O:10]1.C(O)=[O:19]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:19])([CH2:12][N:13]1[CH:17]=[N:16][CH:15]=[N:14]1)[CH2:11][OH:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

57 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC(=C1)F)C1(OC1)CN1N=CN=C1

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the solvent in vacuo at 85°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dilute the residue with ice water (1 liter)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dilute with MeOH (500 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat on steam bath (1.5hr)

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the MeOH in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the remaining aqueous solution with EtOAc (2×500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the EtOAc layer with H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry it oyer MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate it to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC(=C1)F)C(CO)(CN1N=CN=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 49.7 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |